GW-1100
Overview
Description
GW1100: is a selective antagonist of the free fatty acid receptor 1, also known as G-protein–coupled receptor 40. This compound is primarily used in scientific research to study the role of free fatty acid receptor 1 in various biological processes. The chemical structure of GW1100 includes a pyrimidinylmethyl-pyrimidinone core, which is essential for its activity as a receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW1100 involves multiple steps, starting with the preparation of the pyrimidinylmethyl-pyrimidinone core. The key steps include:
Formation of the pyrimidinone ring: This is typically achieved through a condensation reaction between an appropriate aldehyde and a urea derivative.
Introduction of the ethoxycarbonylphenyl group: This step involves the reaction of the pyrimidinone intermediate with an ethoxycarbonylphenyl halide under basic conditions.
Addition of the fluorobenzylthio group: This is done through a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.
Final coupling with the pyrimidinylmethyl group: This step involves the reaction of the intermediate with a pyrimidinylmethyl halide under basic conditions
Industrial Production Methods: The industrial production of GW1100 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions. The process is designed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: GW1100 undergoes several types of chemical reactions, including:
Oxidation: GW1100 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced derivatives.
Substitution: GW1100 can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and pyrimidinylmethyl positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides are used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
GW1100 is widely used in scientific research to study the role of free fatty acid receptor 1 in various biological processes. Some of its applications include:
Chemistry: Used as a tool to study the binding and activity of free fatty acid receptor 1.
Biology: Employed in studies investigating the role of free fatty acid receptor 1 in cellular signaling and metabolism.
Medicine: Used in research on metabolic diseases, such as diabetes, where free fatty acid receptor 1 plays a crucial role in insulin secretion.
Industry: Utilized in the development of new therapeutic agents targeting free fatty acid receptor 1
Mechanism of Action
GW1100 exerts its effects by selectively binding to and antagonizing free fatty acid receptor 1. This receptor is a G-protein–coupled receptor that is activated by long-chain fatty acids. By blocking the receptor, GW1100 inhibits the downstream signaling pathways that are normally activated by fatty acids. This includes the inhibition of calcium ion influx and the suppression of insulin secretion in pancreatic beta cells .
Comparison with Similar Compounds
GW9508: An agonist of free fatty acid receptor 1 and free fatty acid receptor 4.
TUG-891: A selective agonist of free fatty acid receptor 4.
Comparison:
GW1100 vs. GW9508: While GW1100 is an antagonist, GW9508 is an agonist of free fatty acid receptor 1. This makes GW1100 useful for studying the inhibitory effects on the receptor, whereas GW9508 is used to study the activation of the receptor.
GW1100 vs. TUG-891: TUG-891 is selective for free fatty acid receptor 4, whereas GW1100 is selective for free fatty acid receptor 1. This allows researchers to study the specific roles of these receptors in different biological processes.
GW1100 vs. GLPG0974: GLPG0974 targets free fatty acid receptor 2, while GW1100 targets free fatty acid receptor 1. .
Properties
IUPAC Name |
ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNCCWOTBBVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470686 | |
Record name | GW-1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306974-70-9 | |
Record name | GW-1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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